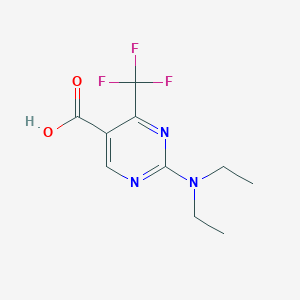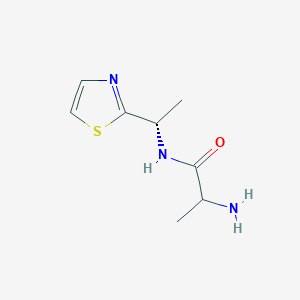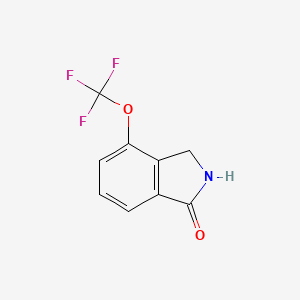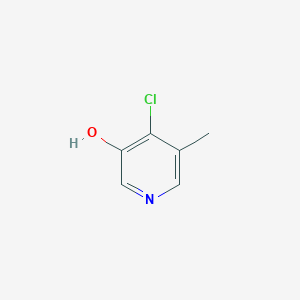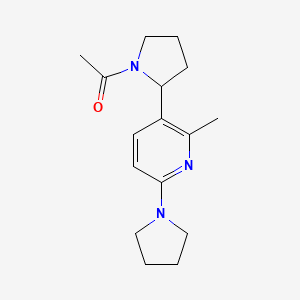
tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with an appropriate allyloxyphenyl derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before adding the allyloxyphenyl derivative dropwise. The reaction is then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography techniques to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The allyloxy group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its ability to interact with multiple molecular targets also enhances its potential in drug discovery and development .
Propiedades
Fórmula molecular |
C18H26N2O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-prop-2-enoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-5-14-22-16-9-7-6-8-15(16)19-10-12-20(13-11-19)17(21)23-18(2,3)4/h5-9H,1,10-14H2,2-4H3 |
Clave InChI |
VHMRTROJRIAYFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



